4-(3,5-Dichlorophenyl)butan-1-amine

Description

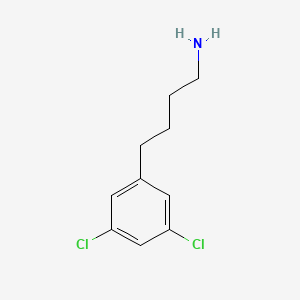

4-(3,5-Dichlorophenyl)butan-1-amine is a primary amine characterized by a four-carbon alkyl chain terminating in an amino group (-NH₂) and a 3,5-dichlorophenyl substituent at the fourth carbon. Its molecular formula is C₁₀H₁₃Cl₂N, with a molecular weight of 218.12 g/mol (assuming structural similarity to its positional isomer, 1-(3,5-dichlorophenyl)butan-1-amine) . Primary amines like this compound are often explored for their nucleophilic properties and ability to form hydrogen bonds, making them candidates for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C10H13Cl2N |

|---|---|

Molecular Weight |

218.12 g/mol |

IUPAC Name |

4-(3,5-dichlorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H13Cl2N/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7H,1-4,13H2 |

InChI Key |

KNPDEAFZYBHDCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCCCN |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Aminoketone Precursors

One of the primary and well-documented methods for preparing 4-(3,5-dichlorophenyl)butan-1-amine involves the catalytic hydrogenation of corresponding aminoketones. This method is detailed extensively in U.S. Patent US4461914A, which describes the reduction of 2-alkylamino-4'-amino-3',5'-dichloroacetophenone hydrochlorides to the target amines using hydrogen gas in the presence of a platinum oxide or palladium catalyst under controlled pressure and temperature conditions.

-

- A mixture of the aminoketone hydrochloride (e.g., 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride), catalyst (5% Pd or Pt on carbon), and methanol is subjected to hydrogenation at room temperature.

- Hydrogen pressure is maintained typically between 2.3 to 3.5 kg/cm² (approx. 30-50 psi).

- Reaction times vary from a few hours to over 20 hours depending on catalyst loading and conditions.

- Addition of concentrated hydrochloric acid can enhance hydrogen uptake and conversion.

- The reaction progress is monitored by thin layer chromatography (TLC) and mass spectrometry.

-

- Initial hydrogenation often results in incomplete conversion with significant starting material remaining.

- Prolonged hydrogenation with acid addition improves yield but may still produce a mixture containing about 10% desired amine product.

- The method is versatile for producing various alkyl-substituted analogues by changing the aminoketone precursor.

| Parameter | Typical Conditions | Observations |

|---|---|---|

| Catalyst | 5% Pd/C or 5% PtO₂/C | Pd catalyst shows moderate activity |

| Solvent | Methanol | Common solvent for hydrogenation |

| Hydrogen Pressure | 2.3 - 3.5 kg/cm² (30-50 psi) | Maintained throughout reaction |

| Temperature | Room temperature | Mild conditions |

| Reaction Time | 3 - 20 hours | Longer times increase conversion |

| Acid Addition | Concentrated HCl (10 drops) | Enhances hydrogen uptake |

| Product Purity (TLC) | ~10% initially, improved with acid | Mixture with starting material |

This catalytic hydrogenation route is a classical and reliable method for synthesizing 4-(3,5-dichlorophenyl)butan-1-amine and its derivatives, especially when starting from appropriately substituted aminoketones.

Amidation and Convergent Synthetic Routes

Another preparation approach involves the construction of the target compound through amidation reactions, particularly when the amine is part of a larger molecular framework such as piperazine derivatives. Research published in the open-access journal PMC highlights the synthesis of related compounds where 4-(3,5-dichlorophenyl)butan-1-amine serves as a key intermediate.

-

- The compound is prepared via classical amidation reactions starting from 5-iodo-benzofuran-2-carboxylic acid and 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine.

- The amidation is performed under general procedure B, yielding the desired amide in high yield (85% reported).

- Enantiomerically pure amines can be used to generate stereochemically defined products.

- This method is part of a convergent synthesis approach, allowing incorporation of various functional groups and linkers.

-

- Products are characterized by melting point, 1H NMR, 13C NMR, and elemental analysis to confirm structure and purity.

- Example: The hydrochloride salt of a related amide shows a melting point of 266–268 °C and characteristic NMR shifts consistent with the expected structure.

This amidation approach demonstrates the utility of 4-(3,5-dichlorophenyl)butan-1-amine in complex molecule synthesis and highlights its role as a versatile intermediate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, cyanides, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3,5-dichlorophenyl)butan-1-one or 4-(3,5-dichlorophenyl)butanoic acid.

Reduction: Formation of 4-(3,5-dichlorophenyl)butanol or other reduced amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)butan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

- Positional Isomerism: Moving the phenyl group from C4 (target) to C1 (CAS 1270480-07-3) shortens the distance between the aromatic ring and amine, likely altering binding affinity in receptor interactions .

N-Substituted Analogues

- Key Observations :

Complex Derivatives in Patents

Patented compounds incorporating the 3,5-dichlorophenyl moiety often feature additional functional groups (e.g., trifluoromethyl, isoxazole rings) to enhance bioactivity:

- Example : 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methylbenzoic acid () includes a trifluoromethyl group, increasing metabolic stability and electron-withdrawing effects .

- Applications : Such derivatives are frequently used in agrochemicals (e.g., insecticides) or pharmaceuticals, where enhanced potency and stability are critical .

Research Findings and Implications

- Physicochemical Properties : The target compound’s primary amine and extended alkyl chain balance lipophilicity and solubility, making it a versatile intermediate for further derivatization.

- Biological Relevance : Positional isomers and halogen substitutions significantly alter receptor binding. For instance, the C4-phenyl placement may optimize interactions with enzymes or transporters requiring longer linker regions .

Q & A

Q. What are the standard synthetic routes for 4-(3,5-Dichlorophenyl)butan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination of 4-(3,5-dichlorophenyl)butan-1-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. Reaction optimization includes controlling temperature (0–5°C for NaBH₄; reflux for LiAlH₄) and solvent choice (e.g., methanol or tetrahydrofuran). For example, LiAlH₄ in THF under reflux achieves ~75% yield but requires rigorous anhydrous conditions . Alternative routes involve nucleophilic substitution of halogenated intermediates with ammonia, though this may introduce impurities requiring column chromatography for purification .

Q. How can researchers validate the purity and structural integrity of 4-(3,5-Dichlorophenyl)butan-1-amine?

- Methodological Answer : Purity is assessed via HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water, 1.0 mL/min flow rate). Structural confirmation relies on NMR:

Q. What preliminary biological assays are recommended to screen 4-(3,5-Dichlorophenyl)butan-1-amine for bioactivity?

- Methodological Answer : Initial screening includes:

- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT₂A) and dopamine (D₂) receptors at 1–100 µM concentrations.

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).

- Microbial inhibition : Disk diffusion against S. aureus and E. coli at 10 mg/mL. Positive controls (e.g., ampicillin) and vehicle controls (DMSO) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-(3,5-Dichlorophenyl)butan-1-amine derivatives?

- Methodological Answer : Contradictions often arise from structural analogs (e.g., fluorophenyl vs. dichlorophenyl substitutions). To address this:

Q. What strategies optimize the enantiomeric purity of 4-(3,5-Dichlorophenyl)butan-1-amine for pharmacological studies?

- Methodological Answer : Chiral resolution via:

Q. How does the electronic effect of the 3,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl groups activate the phenyl ring for electrophilic attacks but deactivate it toward nucleophilic substitution. Computational analysis (DFT at B3LYP/6-31G*) shows:

- HOMO-LUMO gap : Reduced by 0.8 eV compared to non-halogenated analogs, increasing electrophilicity.

- Charge distribution : Negative charge on Cl atoms (-0.32 e) stabilizes transition states in SNAr reactions.

Experimental validation via Hammett plots (σ = +0.78) confirms enhanced reactivity in polar aprotic solvents (DMF, DMSO) .

Q. What analytical techniques are critical for detecting degradation products of 4-(3,5-Dichlorophenyl)butan-1-amine under accelerated stability conditions?

- Methodological Answer :

- LC-MS/MS : Identifies oxidative degradation products (e.g., formation of a ketone at m/z 232.1).

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via TLC (silica gel, ethyl acetate:hexane 3:7).

- Kinetic modeling : Use Arrhenius equation to predict shelf life at 25°C. Major degradants include 4-(3,5-dichlorophenyl)butan-1-ol (hydrolysis) and a Schiff base (oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.